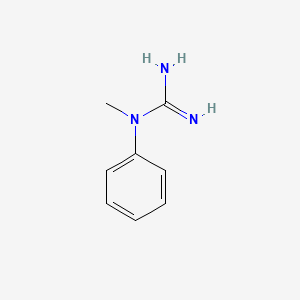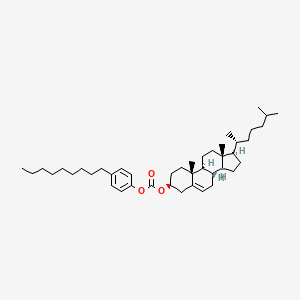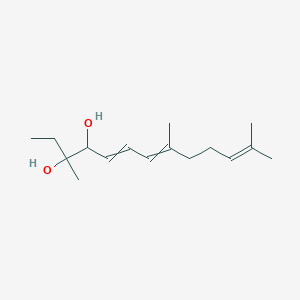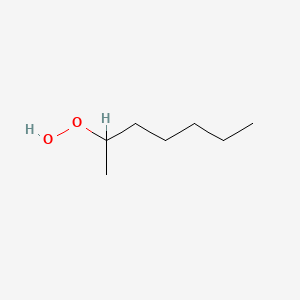
Hydroperoxide, 1-methylhexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-methylhexyl is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.2007 g/mol . It is a type of hydroperoxide, which contains the hydroperoxy functional group (−OOH). This compound is also known by its IUPAC name, 1-methylhexyl hydroperoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methylhexyl can be synthesized through the autoxidation of hydrocarbons. This process involves the direct reaction of oxygen (O₂) with a hydrocarbon, typically under controlled temperature and pressure conditions . The reaction is initiated by the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of the hydroperoxide.
Industrial Production Methods
In industrial settings, hydroperoxides are often produced via the peroxidation of hydrocarbons. For example, the hydroperoxide process for the production of propylene oxide involves the peroxidation of ethylbenzene to ethylbenzene hydroperoxide, which then reacts with propylene to produce propylene oxide and alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-methylhexyl undergoes several types of chemical reactions, including:
Oxidation: Hydroperoxides can be oxidized to form various products, such as alcohols and ketones.
Reduction: Hydroperoxides can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: Hydroperoxides can participate in substitution reactions, where the hydroperoxy group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium (IV) oxide and organoselenium compounds.
Reduction: Lithium aluminium hydride is a common reducing agent used to convert hydroperoxides to alcohols.
Substitution: Various catalysts and reagents can be used to facilitate substitution reactions involving hydroperoxides.
Major Products
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-methylhexyl has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-methylhexyl involves the formation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage . The pathways involved in these reactions include the activation of signaling cascades and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Hydroperoxide, 1-methylhexyl can be compared with other hydroperoxides, such as:
tert-Butyl hydroperoxide: Used in the production of propylene oxide and as a reagent in organic synthesis.
Cumene hydroperoxide: Used in the production of phenol and acetone through the Hock process.
Methyl hydroperoxide: Used in various oxidation reactions and as a reagent in organic synthesis.
This compound is unique due to its specific molecular structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
762-46-9 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-7(2)9-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
FWELUXZVATZEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
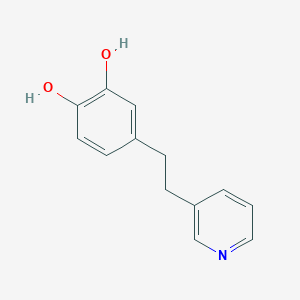
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
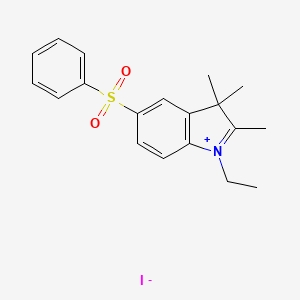
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
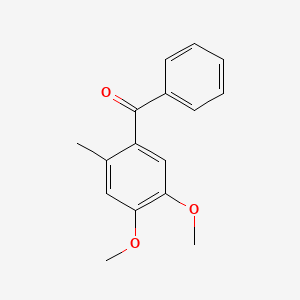
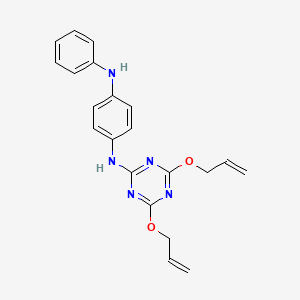
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
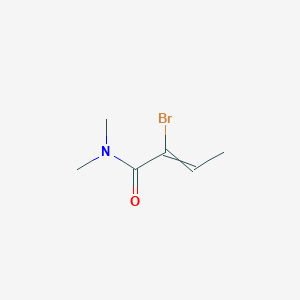
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
